2-Acetamino-3'-methoxybiphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-15-9-4-3-8-14(15)12-6-5-7-13(10-12)18-2/h3-10H,1-2H3,(H,16,17) |
InChI Key |
UCPYPAATKKDPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The most widely reported method for synthesizing 2-acetamino-3'-methoxybiphenyl involves a Suzuki-Miyaura cross-coupling between 2'-bromoacetanilide and 3-methoxyphenylboronic acid. This reaction employs a palladium catalyst system consisting of Pd(OAc)₂ (2 mol%) and the bulky biaryl phosphine ligand SPhos (4 mol%) in anhydrous toluene at 90°C. Potassium phosphate (K₃PO₄) serves as the base, facilitating transmetalation and reductive elimination.
Under these conditions, the reaction achieves near-quantitative yields (>95%) within 30 minutes, as demonstrated by Buchwald and coworkers. Critical to success is the exclusion of moisture and oxygen, which deactivate the catalyst. The use of SPhos enhances catalyst turnover by mitigating oxidative addition barriers at the bromoacetanilide substrate. A representative procedure involves:
Substrate Scope and Limitations
The methodology tolerates electron-donating and moderately electron-withdrawing groups on both coupling partners. For instance, substrates with methoxy, methyl, or fluoro substituents on the boronic acid component yield products in >85% efficiency. However, sterically hindered ortho-substituted boronic acids exhibit reduced reactivity, necessitating prolonged reaction times (up to 12 hours) or elevated temperatures (110°C).
A notable limitation arises when using chloroacetanilide derivatives instead of bromoacetanilides. While Pd/SPhos systems activate chloroarenes, yields drop to 70–80% unless higher catalyst loadings (5 mol% Pd) are employed.
Palladium-Catalyzed Cyclization Methods
Intramolecular C–H Activation
This compound serves as a precursor to 9-acetylcarbazoles via palladium-catalyzed cyclization. This one-pot transformation utilizes Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (20 mol%) as a co-catalyst in toluene under oxygen atmosphere. The reaction proceeds through sequential C–H activation at the 2'-position of the biphenyl system, followed by oxidative cyclization to form the carbazole nucleus.
Key findings include:
- Catalyst System : Cu(OAc)₂ acts as a stoichiometric oxidant, regenerating active Pd(0) species. Reducing Cu(OAc)₂ loading to 10 mol% significantly slows the reaction, particularly for electron-deficient substrates.
- Solvent Effects : Toluene outperforms polar aprotic solvents (e.g., DMF, DMSO) by minimizing side reactions. Reactions in DMSO produce undesired sulfoxide byproducts.
- Temperature Dependence : Optimal cyclization occurs at 120°C, with lower temperatures (90°C) resulting in <50% conversion after 12 hours.
Functional Group Compatibility
The cyclization method exhibits broad compatibility with substituents on both aryl rings. Electron-donating groups (e.g., methoxy, methyl) accelerate the reaction, while electron-withdrawing groups (e.g., nitro, cyano) require higher Cu(OAc)₂ loadings (30 mol%) to achieve comparable yields. Steric effects dominate regioselectivity; for example, 3,5-disubstituted substrates fail to cyclize due to hindered rotation about the biphenyl axis.
Alternative Synthetic Pathways
Ullmann-Type Coupling
Although less common, Ullmann coupling between 2-iodoacetanilide and 3-methoxyphenylboronic acid has been explored using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMSO at 130°C. This method affords moderate yields (60–65%) but suffers from homocoupling byproducts, limiting its practicality.
Reductive Amination Approaches
Early synthetic routes involved reductive amination of 2-nitro-3'-methoxybiphenyl with acetic anhydride. However, this method requires hazardous hydrogenation conditions and offers poor regiocontrol, resulting in mixtures of ortho and para isomers. Modern protocols favor the palladium-catalyzed methods described above for their superior efficiency and selectivity.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) typically reveals ≥98% purity for samples synthesized via Suzuki-Miyaura coupling. Impurities include unreacted boronic acid (<1%) and deacetylated byproducts (<0.5%), which are removed via recrystallization from ethyl acetate/hexane.
Applications and Derivatives
Carbazole Synthesis
As highlighted in Section 3, this compound is a key intermediate in synthesizing 9-acetylcarbazoles. These compounds exhibit biological activity against Mycobacterium tuberculosis and serve as ligands for G-quadruplex DNA.
Functionalization at the Acetamide Group
The acetamide moiety undergoes hydrolysis to yield 2-amino-3'-methoxybiphenyl, a precursor to Schiff base ligands. Treatment with 6M HCl in ethanol at reflux for 4 hours provides the amine in 85% yield.
Chemical Reactions Analysis
Acetylation Reactions
The acetamido group at the 2-position participates in acetylation reactions under basic conditions. For example, treatment with acetic anhydride in pyridine at 60–80°C yields derivatives with enhanced solubility for pharmaceutical applications.
Key observations :
-
Reaction efficiency depends on steric hindrance from the methoxy group.
-
Yields typically range from 65% to 85% under optimized conditions.
Palladium-Catalyzed Coupling
The compound serves as a substrate in palladium-mediated cross-coupling reactions . A representative synthesis involves:
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (1 mol%) |
| Oxidant | Cu(OAc)₂ (1 equiv) |
| Solvent | Toluene |
| Temperature/Time | 120°C, 12 h |
| Yield | 98% |
This protocol enables functionalization at the biphenyl core, generating structurally complex derivatives for medicinal chemistry .
Electrophilic Aromatic Substitution
The methoxy group at the 3'-position directs electrophilic substitution (e.g., nitration, sulfonation) to the para position. For nitration:
-
Conditions : HNO₃/H₂SO₄, 0–5°C, 2 h
-
Product : 2-Acetamino-3'-methoxy-5'-nitrobiphenyl
-
Yield : 72%
Steric and electronic effects from the acetamido group moderate reaction rates, with nitration proceeding 30% slower compared to unsubstituted methoxybiphenyls.
Stability Under Acidic/Basic Conditions
The compound demonstrates selective stability:
| Condition | Behavior |
|---|---|
| Strong acids (HCl, H₂SO₄) | Deacetylation occurs at >50°C |
| Strong bases (NaOH) | Hydrolysis of acetamido group (pH >12) |
| Neutral aqueous solutions | Stable for >24 h at 25°C |
Decomposition products include 3'-methoxybiphenyl-2-amine under acidic conditions and sodium acetate under basic conditions.
Spectroscopic Characterization of Reaction Products
Post-reaction analysis employs advanced techniques:
Example: Synthesis via Palladium Catalysis
| Analysis Type | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.29 (d, J = 8.09 Hz, 1H), 7.38 (m, 2H), 3.84 (s, 3H, OCH₃), 2.03 (s, 3H, CH₃CO) |
| ¹³C NMR | δ 168.43 (C=O), 160.30 (OCH₃), 139.71 (aromatic C), 55.55 (OCH₃) |
| IR (KBr) | Peaks at 3267 cm⁻¹ (N-H), 1664 cm⁻¹ (C=O), 1586 cm⁻¹ (aromatic C=C) |
Mechanistic Insights
-
Palladium-mediated reactions proceed via oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination .
-
Electrophilic substitution is facilitated by methoxy’s electron-donating resonance effect, activating the ring toward electrophiles.
This reactivity profile positions 2-acetamino-3'-methoxybiphenyl as a versatile intermediate in synthetic organic chemistry, particularly for drug discovery and materials science.
Scientific Research Applications
Scientific Research Applications
2-Acetamino-3'-methoxybiphenyl serves various roles in scientific research:
- Chemistry: It acts as an intermediate in synthesizing complex organic molecules.
- Biology: The compound can be employed in studies related to enzyme inhibition and protein binding.
- Industry: It finds use in the production of dyes, pigments, and other industrial chemicals.
Antitumor Activity
Research suggests that certain derivatives of this compound exhibit anticancer properties. Preliminary studies indicate that this compound may inhibit tumor growth, though specific mechanisms require further elucidation. Compounds with similar structures have been shown to interact with cellular pathways involved in cancer progression, suggesting a need for further investigation into the specific actions of this compound in cancer cell lines.
Similar Compounds
This compound is unique due to the presence of both an acetamino and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules, making it a valuable compound in various research applications. Some similar compounds include:
- 2-Acetamino-3’-methylbiphenyl
- 2-Acetamino-3-(trifluoromethyl)biphenyl
- 2-Acetamino-3-(methoxycarbonyl)biphenyl
Mechanism of Action
The mechanism by which 2-Acetamino-3’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Acetamino-3'-methylbiphenyl
- Structural Difference : Replaces the 3'-methoxy group with a methyl (-CH₃) group.
- Electronic Effects : Methyl is weakly electron-donating via inductive effects, whereas methoxy donates strongly via resonance. This difference may alter regioselectivity in electrophilic aromatic substitution (e.g., directing reactions to the para position of the methoxy-substituted ring) .
- Commercial Availability: indicates discontinuation of 2-acetamino-3'-methylbiphenyl across multiple batch sizes, suggesting stability or scalability challenges.
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10, )
- Structural Features: Contains a propenoate backbone with cyano, pyridinyl, and pyrimidinyl substituents. The acetamino group in 2-acetamino-3'-methoxybiphenyl is replaced with a cyano-ethenylamino moiety.
- This compound’s synthesis involves acetic acid-mediated condensation at room temperature , whereas biphenyl derivatives often require heating (e.g., 130–140°C in PPA for oxazoloquinolines, ).
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ()
- Core Structure : Imidazole ring fused with aromatic groups vs. biphenyl in the target compound.
- Functional Groups: The ester (-COOCH₃) and methyl groups contrast with the acetamide and methoxy in this compound.
- Synthesis : Requires PPA-mediated cyclization at high temperatures, highlighting that biphenyl derivatives with methoxy groups might undergo similar thermally driven reactions for heterocycle formation .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Synthetic Challenges : Methoxy groups may complicate purification due to increased polarity, as seen in biphenyl analogs requiring column chromatography .
- Reactivity: The acetamide group in this compound could facilitate hydrogen bonding in crystal engineering or drug design, contrasting with ester or cyano groups in related compounds.
Biological Activity
2-Acetamino-3'-methoxybiphenyl is an organic compound characterized by its biphenyl structure, which features an acetamido group and a methoxy substituent. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer effects and interactions with various biological molecules.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 241.29 g/mol. Its unique arrangement of functional groups contributes to its chemical behavior and potential biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 241.29 g/mol |
| Functional Groups | Acetamido (-C(=O)NH), Methoxy (-OCH) |
| Structure | Biphenyl backbone |
Antitumor Activity
Research indicates that certain derivatives of this compound exhibit anticancer properties . Preliminary studies suggest that this compound may inhibit tumor growth, although specific mechanisms remain to be elucidated. For instance, compounds with similar structures have been shown to interact with cellular pathways involved in cancer progression, suggesting a need for further investigation into the specific actions of this compound in cancer cell lines.
Interaction Studies
Interaction studies have revealed that this compound can react with various biological molecules, influencing its potential therapeutic applications. These studies focus on understanding the compound's reactivity and its mechanisms of action within biological systems. The compound's ability to form complexes with proteins or nucleic acids could be pivotal in developing targeted therapies.
Case Studies and Research Findings
Several case studies have explored the biological effects of related compounds, providing insights into the potential implications for this compound:
- Toxicity Pathways : Investigations into the toxicity pathways associated with similar biphenyl derivatives have highlighted the importance of structural features in determining biological activity. For example, studies on liver toxicity modes of action have shown that chemical structure can predict biological outcomes, emphasizing the relevance of detailed structural analysis for understanding toxicity and therapeutic potential .
- Carcinogenic Potential : Historical research has documented the carcinogenic effects of related biphenyl compounds, such as 4-aminobiphenyl. These findings underscore the necessity for comprehensive toxicological assessments when evaluating new derivatives like this compound .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Acetamino-4'-methylbiphenyl | Methyl group at para position | Different anticancer activity |
| 4-Acetamino-3'-methoxybiphenyl | Acetamido group at 4-position | Varied electronic properties |
| 2-Acetamino-5-methylbiphenyl | Methyl group at meta position | Influences steric hindrance |
| 3-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid | Carboxylic acid substituent | Enhanced solubility and interactions |
Q & A
Q. Advanced Analytical Design
- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) .
- HPLC-MS analysis : Use C18 columns (ACN/water gradient) to separate degradation products. Major pathways include:
- Kinetic modeling : Calculate half-life (t₁/₂) under accelerated conditions to predict shelf life .
What strategies are effective for elucidating the compound’s mechanism of action in pharmacological studies?
Q. Advanced Mechanistic Research
- Target profiling : Perform kinase inhibition assays or molecular docking with acetamino-binding proteins (e.g., COX-2) using AutoDock Vina .
- Cellular uptake studies : Label the compound with ¹⁴C and measure intracellular accumulation in target tissues via scintillation counting.
- Gene expression analysis : RNA-seq of treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
How can researchers address discrepancies in reported bioactivity data across studies?
Q. Data Reconciliation Framework
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .
- Control for solvent effects : DMSO concentrations >0.1% may artifactually modulate activity; verify via dose-response curves .
- Meta-analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) .
What analytical techniques are optimal for quantifying trace impurities in this compound batches?
Q. Advanced Purity Assessment
- UPLC-MS/MS : Detect impurities at <0.1% levels with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and MRM transitions .
- Residual solvent analysis : Headspace GC-MS (DB-624 column) to quantify residual DMF or THF per ICH Q3C guidelines .
- Elemental impurities : ICP-MS for heavy metals (e.g., Pd catalyst residues) with limits per ICH Q3D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
